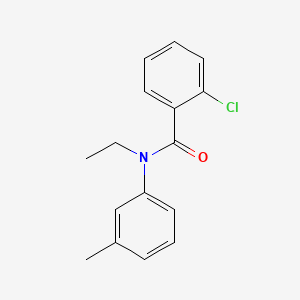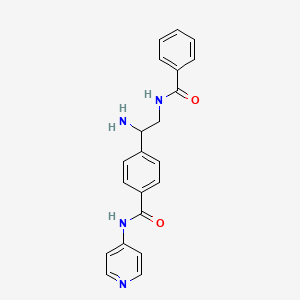
4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide group, a pyridine ring, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Group: This can be achieved by reacting a benzoyl chloride with an amine under basic conditions.
Introduction of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the benzamide core.
Amino Group Addition:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-benzamidoethyl)-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridine ring in a different position.
4-(1-Amino-2-benzamidoethyl)-N-(pyridin-2-yl)benzamide: Another positional isomer.
4-(1-Amino-2-benzamidoethyl)-N-(pyrimidin-4-yl)benzamide: Contains a pyrimidine ring instead of pyridine.
Uniqueness
The uniqueness of 4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide lies in its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of the amino group can significantly affect its interaction with biological targets and its overall properties.
Properties
CAS No. |
920495-76-7 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(1-amino-2-benzamidoethyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C21H20N4O2/c22-19(14-24-20(26)16-4-2-1-3-5-16)15-6-8-17(9-7-15)21(27)25-18-10-12-23-13-11-18/h1-13,19H,14,22H2,(H,24,26)(H,23,25,27) |
InChI Key |
LNLJSMXVDONHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


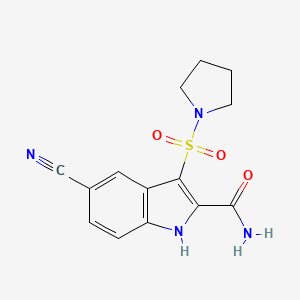
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
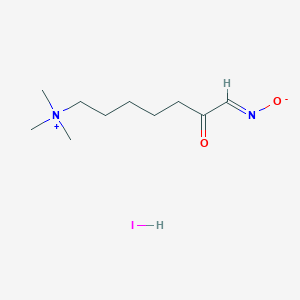
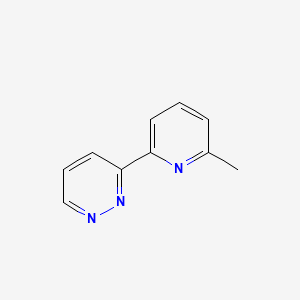
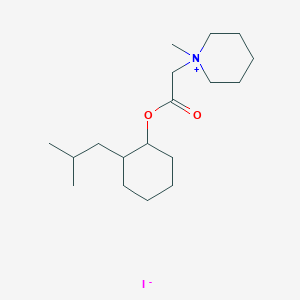
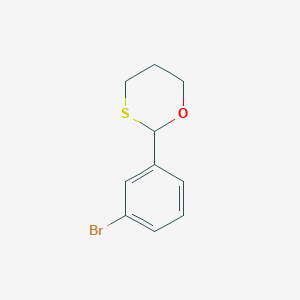
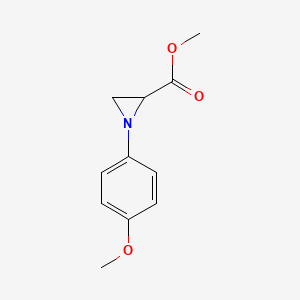
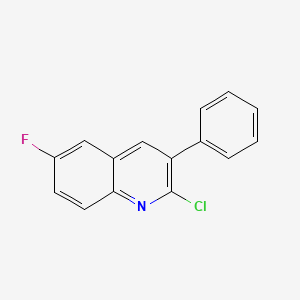
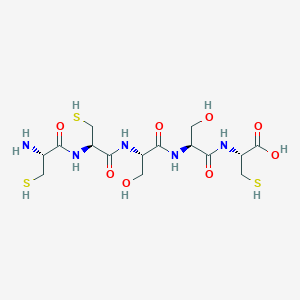
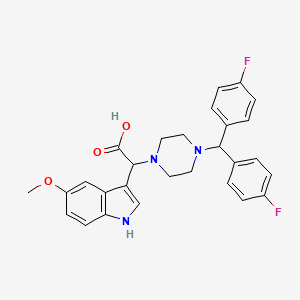
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
